molecular formula C16H10F3NO B3072021 N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide CAS No. 1016435-75-8

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide

Cat. No. B3072021
CAS RN: 1016435-75-8
M. Wt: 289.25 g/mol
InChI Key: ZXCZFKBAGCBRRL-UHFFFAOYSA-N
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Description

“N-(3-Ethynylphenyl)acetamide” is a compound with the CAS Number: 70933-58-3 and a molecular weight of 159.19 . It is a solid substance .


Synthesis Analysis

The synthesis of a similar compound, “N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine dihydrochloride”, has been described in a patent . The process involves selective demethylation of a precursor compound .


Molecular Structure Analysis

The InChI code for “N-(3-Ethynylphenyl)acetamide” is 1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“N-(3-Ethynylphenyl)acetamide” is a solid substance . It is stored in a dry environment at 2-8°C . Its molecular weight is 159.19 .

Scientific Research Applications

Crystal Structure-Mechanical Property Correlations

N-(3-ethynylphenyl)-3-trifluoromethylbenzamide has been studied for its crystal structure-mechanical property correlations. Different crystallization conditions lead to polymorphic forms, each with unique mechanical properties. The nanoindentation technique has been used to explore these properties, showing variations in hardness and elastic modulus among the forms (Bhandary et al., 2018).

Cyclization Mechanisms in Organic Chemistry

Research into the cyclization of ethynylphenyl triazenes, closely related to N-(3-ethynylphenyl)-3-trifluoromethylbenzamide, has revealed insights into carbene mechanistic pathways and pericyclic reactions. Such studies are pivotal in understanding the formation of complex organic compounds (Kimball et al., 2002).

Single-Crystal-to-Single-Crystal Phase Transitions

A study focusing on N-(3-ethynylphenyl)-4-fluorobenzamide, a variant of N-(3-ethynylphenyl)-3-trifluoromethylbenzamide, has shown rapid single-crystal-to-single-crystal phase transitions. This behavior is mediated by π···π stacking interactions, crucial for understanding molecular interactions in solid states (Bhandary & Chopra, 2018).

Organometallic Chemistry and Catalysis

In organometallic chemistry, N-(3-ethynylphenyl)-3-trifluoromethylbenzamide and its derivatives have potential applications. For example, studies on similar compounds have focused on their use in catalytic reactions, indicating a role in synthesis and transformation of organic molecules (Brussee et al., 2000).

Functional Macromolecules and Polymerization

Research has been conducted on the polymerization of compounds similar to N-(3-ethynylphenyl)-3-trifluoromethylbenzamide. These studies show how such compounds can be used to synthesize polymers with unique properties, including thermal stability and luminescent behavior (Chan et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in key cellular processes such as cell growth and division. Overexpression or mutation of EGFR is often associated with various forms of cancer .

Mode of Action

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide acts as a receptor tyrosine kinase inhibitor . It binds to the ATP-binding site of the intracellular tyrosine kinase (TK) domain of EGFR, thereby inhibiting its autophosphorylation . This prevents the activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival .

Biochemical Pathways

By inhibiting EGFR, N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation . The inhibition of these pathways leads to reduced tumor cell growth and increased apoptosis .

Pharmacokinetics

The pharmacokinetic properties of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide are similar to those of erlotinib, a related compound . Erlotinib is primarily metabolized by CYP3A4 and to a lesser extent by CYP1A2 . Its bioavailability is approximately 59%, and it has a median elimination half-life of 36.2 hours . Erlotinib is excreted mainly as metabolites, with over 90% eliminated via feces and 9% via urine .

Result of Action

The inhibition of EGFR by N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide results in the suppression of tumor cell growth and the induction of apoptosis . This can lead to a reduction in tumor size and potentially improved survival outcomes in patients with cancers that overexpress or harbor mutations in EGFR .

Action Environment

The action of N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide can be influenced by various environmental factors. For instance, the presence of certain drugs that induce CYP3A4 could potentially decrease its bioavailability, thereby reducing its efficacy . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemicals .

Safety and Hazards

The safety information for “N-(3-Ethynylphenyl)acetamide” includes the following precautionary statements: P264-P270-P301+P312+P330-P501 . These codes correspond to specific safety measures to be taken when handling the compound .

Future Directions

Erlotinib, a similar compound, is used to treat non-small cell lung cancer (NSCLC) and pancreatic cancer . It is particularly effective for NSCLC with mutations in the EGFR . This suggests that similar compounds could potentially be developed for therapeutic applications.

properties

IUPAC Name

N-(3-ethynylphenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c1-2-11-5-3-8-14(9-11)20-15(21)12-6-4-7-13(10-12)16(17,18)19/h1,3-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCZFKBAGCBRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Ethynylphenyl)-3-trifluoromethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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